1-Bromo-3,5-dinitrobenzene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

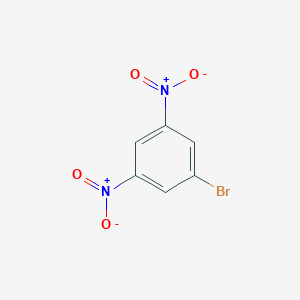

2D Structure

特性

IUPAC Name |

1-bromo-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDMYNWXIGPOCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864816 | |

| Record name | 1-Bromo-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18242-39-2, 63460-06-0 | |

| Record name | 1-Bromo-3,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18242-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018242392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3,5-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Weight of 1-Bromo-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 1-Bromo-3,5-dinitrobenzene, a compound of interest in various chemical and pharmaceutical research fields. The determination of an accurate molecular weight is fundamental for stoichiometric calculations, analytical characterization, and the overall understanding of a compound's chemical properties.

Molecular Formula and Structure

This compound is an aromatic compound with the chemical formula C₆H₃BrN₂O₄[1][2][3][4][5]. Its structure consists of a benzene (B151609) ring substituted with one bromine atom and two nitro groups at positions 1, 3, and 5, respectively.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights used in this calculation are the standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC).

The molecular formula C₆H₃BrN₂O₄ indicates that one molecule of this compound contains:

-

6 Carbon (C) atoms

-

3 Hydrogen (H) atoms

-

1 Bromine (Br) atom

-

2 Nitrogen (N) atoms

-

4 Oxygen (O) atoms

The standard atomic weights of these elements are:

The molecular weight is calculated as follows:

(6 × 12.011) + (3 × 1.008) + (1 × 79.904) + (2 × 14.007) + (4 × 15.999) = 247.00 g/mol [1][3][5]

Quantitative Data Summary

For clarity and ease of comparison, the atomic and molecular weight data are summarized in the table below.

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Subtotal (amu) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 3 | 1.008 | 3.024 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 247.004 |

Note: The calculated molecular weight is approximately 247.004 amu. Commercially available this compound is often cited with a molecular weight of 247.00 g/mol .[3][5]

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a foundational calculation based on its chemical formula and the standard atomic weights of its constituent elements. As such, detailed experimental protocols for its determination are not typically presented in this context. The value is derived from established atomic weights.

Similarly, the request for diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz is not applicable to the topic of molecular weight calculation. Such visualizations are pertinent to illustrating biological processes, experimental procedures, or complex systems, none of which are involved in this fundamental chemical calculation.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound | C6H3BrN2O4 | CID 44534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Bromine - Wikipedia [en.wikipedia.org]

- 12. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. byjus.com [byjus.com]

- 14. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. fiveable.me [fiveable.me]

- 19. princeton.edu [princeton.edu]

- 20. Oxygen - Wikipedia [en.wikipedia.org]

- 21. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Physical Properties of 1-Bromo-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1-Bromo-3,5-dinitrobenzene, an important intermediate in the agrochemical, pharmaceutical, and dyestuff industries.[1][2] The information is presented to support research and development activities, with a focus on clarity and practical application.

Core Physical and Chemical Properties

This compound is an organic compound with the chemical formula C₆H₃BrN₂O₄.[3] It is characterized by a benzene (B151609) ring substituted with a bromine atom and two nitro functional groups.

Data Presentation: Physical Properties of this compound

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrN₂O₄ | [3] |

| Molecular Weight | 247.00 g/mol | |

| Appearance | Off-white to light yellow powder/crystal | [3] |

| Melting Point | 75-76 °C | |

| Boiling Point | 309.3 °C at 760 mmHg | |

| Density | 1.910 g/cm³ | |

| Solubility | Slightly soluble in water; Soluble in Methanol | |

| Vapor Pressure | 0.00117 mmHg at 25°C | |

| Flash Point | 140.9 °C | |

| Refractive Index | 1.647 | |

| CAS Number | 18242-39-2 | [3] |

Experimental Protocols: Determination of Physical Properties

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard organic chemistry laboratory techniques are employed for such measurements. Below are generalized methodologies for key experiments.

1. Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point, melting over a narrow range of 1-2°C.[4]

-

Methodology: Capillary Tube Method

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.[5][6]

-

The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block in a melting point apparatus).[5][6][7]

-

The sample is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the melting point is approached.[7]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[7]

-

2. Boiling Point Determination

Due to its high boiling point, the determination for this compound requires heating to elevated temperatures.

-

Methodology: Microscale Boiling Point Determination

-

A small amount of the liquid sample (if melted) or a solution in a high-boiling solvent is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

The assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube.[8][9]

-

As the liquid is heated, a steady stream of bubbles will emerge from the inverted capillary tube.[9]

-

The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

-

3. Solubility Determination

Solubility tests are fundamental in characterizing a compound and are crucial for applications in drug development and synthesis.

-

Methodology: Qualitative Solubility Testing

-

A small, measured amount of this compound (e.g., 10-20 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL of water or methanol) is added.[10][11]

-

The mixture is agitated vigorously to promote dissolution.[10][11]

-

Observations are made to determine if the solid dissolves completely, partially, or not at all. For quantitative measurements, incremental amounts of the solute are added to a known volume of solvent until saturation is reached, followed by analytical quantification of the dissolved concentration.

-

Mandatory Visualization: Logical Relationships

Application as an Optical Probe in Nucleophilic Aromatic Substitution

This compound serves as a substrate in nucleophilic aromatic substitution (SNA) reactions. The presence of two electron-withdrawing nitro groups activates the benzene ring towards nucleophilic attack. This property allows it to be used as an optical probe to study the reactivity of various nucleophiles. The reaction progress can often be monitored spectroscopically due to changes in the electronic structure of the aromatic system upon substitution.

Below is a diagram illustrating the logical workflow of using this compound to probe nucleophile reactivity.

Caption: Workflow for probing nucleophile reactivity.

References

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. calpaclab.com [calpaclab.com]

- 4. athabascau.ca [athabascau.ca]

- 5. scribd.com [scribd.com]

- 6. byjus.com [byjus.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety Data for 1-Bromo-3,5-dinitrobenzene

Introduction

1-Bromo-3,5-dinitrobenzene (CAS No: 18242-39-2) is a yellow crystalline solid organic compound with the molecular formula C₆H₃BrN₂O₄.[1] It serves as a significant intermediate and reagent in organic synthesis.[1] Due to its versatile reactivity, it is utilized in the agrochemical, pharmaceutical, and dyestuff industries, often as a precursor or building block for more complex molecules.[2][3][4] Given its chemical structure, which includes nitro groups and a bromine atom, this compound possesses specific hazards that necessitate rigorous safety protocols for handling, storage, and disposal. This guide provides a comprehensive overview of its safety data, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for understanding its behavior under various laboratory conditions and for designing safe experimental setups.

| Property | Value | Source(s) |

| Molecular Weight | ~247.00 g/mol | [1][4][5][6][7] |

| Appearance | Off-white to light yellow powder/crystalline solid | [1][2][6] |

| Melting Point | 75 - 79 °C | [2] |

| Boiling Point | 309.3 °C at 760 mmHg | [2] |

| Flash Point | 140.9 °C | [2] |

| Density | 1.91 g/cm³ | [2] |

| Vapor Pressure | 0.00117 mmHg at 25°C | [2] |

| Solubility | Insoluble or slightly soluble in water; Soluble in methanol | [1][2][3] |

| Topological Polar Surface Area | 91.6 Ų | [1][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and acute toxicity upon exposure.[5] The GHS hazard statements provide a standardized communication of these risks.

| GHS Classification | Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [3][5] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | [3][5] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [3][5] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | [5] |

| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | [3][5] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | [3][5] |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | [3][5][8] |

The logical flow from hazard identification to the appropriate first aid response is critical in a laboratory setting. The following diagram illustrates this pathway for different routes of exposure.

Caption: Hazard Identification and Response Pathway for this compound.

Experimental and Handling Protocols

Adherence to strict protocols is mandatory to ensure the safety of laboratory personnel and the integrity of the research.

-

Handling: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][10] Avoid the generation of dust during weighing and transfer.[11][12][13] All personal contact should be avoided; do not breathe dust, vapor, mist, or gas.[9][10] After handling, wash hands and any exposed skin thoroughly.[9]

-

Storage: Store in a tightly closed, properly labeled container.[3][9][11] The storage area should be cool, dry, and well-ventilated.[3][10] Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[3][14] The recommended storage temperature is room temperature.[2][7]

A systematic approach to handling hazardous chemicals involves a workflow that integrates the use of appropriate PPE. The following diagram outlines this workflow.

Caption: Safe Handling Workflow and Required Personal Protective Equipment (PPE).

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Inhalation: If inhaled, move the individual to fresh air immediately.[8][12][13] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][12][13]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[9][11] Wash the affected area with plenty of soap and water for at least 15 minutes.[12][13] Seek medical attention, especially if irritation or an allergic reaction develops.[12][13]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[8][9][12][13] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.[8][9][12][13]

-

Ingestion: If swallowed, rinse the mouth thoroughly with water.[12][13] Do NOT induce vomiting.[9][13] Never give anything by mouth to an unconscious person.[9][12] Call a physician or poison control center immediately.[13]

While combustible, the compound does not ignite easily. However, in the event of a fire, specific measures must be taken.

-

Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[10][12]

-

Specific Hazards: Combustion produces toxic and irritating fumes, including nitrogen oxides (NOx) and hydrogen bromide.[1][10] Finely dispersed dust can form explosive mixtures with air.[14] The material may explode upon heating.[14]

-

Protective Actions and Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[10][11][13] Evacuate the area and fight the fire from a sheltered position.[14] Use a water spray to keep fire-exposed containers cool.[10][14]

This compound is a valuable chemical intermediate with a well-defined hazard profile. Its risks, primarily related to acute toxicity and irritation, can be effectively managed through the consistent application of standard laboratory safety protocols. For researchers and drug development professionals, a thorough understanding and implementation of the guidelines presented in this document—covering safe handling, appropriate use of PPE, and emergency preparedness—are essential for maintaining a safe working environment.

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2 [chemicalbook.com]

- 5. This compound | C6H3BrN2O4 | CID 44534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. calpaclab.com [calpaclab.com]

- 8. fishersci.it [fishersci.it]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. capotchem.com [capotchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. ICSC 0691 - 1,3-DINITROBENZENE [inchem.org]

Solubility Profile of 1-Bromo-3,5-dinitrobenzene in Organic Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-3,5-dinitrobenzene, a key intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering available solubility data, detailed experimental protocols for solubility determination, and a workflow for these procedures.

Quantitative Solubility Data

For comparative reference, the following table presents quantitative solubility data for the structurally similar compound, 1,3-dinitrobenzene (B52904). It is crucial to note that while related, the solubility of this compound may differ significantly due to the presence of the bromine atom.

Table 1: Solubility of 1,3-Dinitrobenzene in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| 1-Propanol | 20.5 | 2.4 |

| Acetic Acid | 23 | 21.7 |

| Acetone | 15 | 72.365 |

| Benzene | 18.2 | 39.45 |

| Benzene | 50 | 195.89 |

| Bromobenzene | 20 | 22.7 |

| Bromobenzene | 30.5 | 35.9 |

| Bromobenzene | 58 | 121.7 |

| Carbon Disulfide | 17.6 | 1.35 |

| Carbon Tetrachloride | 16.2 | 1.18 |

| Chloroform | 17.6 | 32.4 |

| Chloroform | 32 | 52.4 |

| Chloroform | 57 | 153.2 |

| Diethyl Ether | 15 | 9.4 |

| Ethanol (96%) | 20.5 | 3.5 |

| Ethanol (96%) | 50 | 11.49 |

| Ethyl Acetate | 18.2 | 36.27 |

| Ethyl Acetate | 50 | 148.44 |

| Methanol | 20.5 | 6.75 |

| Methanol | 50 | 11.08 |

| Pyridine | 20 | 106.2 |

| Toluene | 16.2 | 30.66 |

Source:[5]

Experimental Protocols for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility measurement.[6][7][8]

Objective: To determine the mass of this compound that can be dissolved in a specific volume of a chosen organic solvent at a given temperature to create a saturated solution.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid ensures that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrated, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dishes in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum desiccator, until the solvent has completely evaporated.

-

-

Mass Determination and Calculation:

-

Once the solvent is fully evaporated, re-weigh the evaporation dishes containing the dried solute.

-

The mass of the dissolved this compound is the final mass of the dish minus the initial tare mass.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) using the mass of the dissolved solute and the volume of the solvent used.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

References

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,3-dinitrobenzene [chemister.ru]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 8. researchgate.net [researchgate.net]

1-Bromo-3,5-dinitrobenzene chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1-Bromo-3,5-dinitrobenzene. The information is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and Properties

This compound is an aromatic compound with the chemical formula C₆H₃BrN₂O₄.[1][2] Its structure consists of a benzene (B151609) ring substituted with one bromine atom and two nitro groups at positions 1, 3, and 5, respectively.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrN₂O₄ | [1][2] |

| Molecular Weight | 247.00 g/mol | [2][3] |

| CAS Number | 18242-39-2 | [1][2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 75-76 °C | [4] |

| Boiling Point | 309.335 °C at 760 mmHg | [4] |

| Density | 1.910 g/cm³ | [4] |

| Solubility | Slightly soluble in water. Soluble in methanol. | [1][4] |

| Flash Point | 140.881 °C | [4] |

| Vapor Pressure | 0.00117 mmHg at 25°C | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectra available, detailed peak list to be confirmed by experimental data. | [5][6] |

| IR Spectroscopy | Spectra available, detailed peak list to be confirmed by experimental data. | |

| Mass Spectrometry | Predicted m/z values: [M+H]⁺: 246.93491, [M+Na]⁺: 268.91685, [M-H]⁻: 244.92035 | [7] |

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic bromination of 1,3-dinitrobenzene (B52904). An alternative method involves the Hunsdiecker reaction of silver 3,5-dinitrobenzoate.

Experimental Protocol: Bromination of 1,3-Dinitrobenzene

This protocol is based on the reaction of 1,3-dinitrobenzene with N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid.[1]

Materials:

-

1,3-Dinitrobenzene

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Ice water

-

Dichloromethane

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel, dissolve 30.0 g (0.18 mol) of 1,3-dinitrobenzene in 180 mL of concentrated sulfuric acid.

-

Heat the solution to 80°C, maintaining the temperature between 80-90°C.

-

In 9 batches, add 44.5 g (0.25 mol) of N-bromosuccinimide (NBS) to the solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction to proceed for the full 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into 600 mL of ice water to precipitate the product.

-

Filter the white precipitate, wash it with water, and dry it to obtain this compound. A yield of approximately 93.7% can be expected.[1]

-

For further purification, the crude product can be recrystallized from a suitable solvent or purified by column chromatography.[1]

Logical Workflow for the Synthesis of this compound

References

- 1. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H3BrN2O4 | CID 44534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. 5-BROMO-2-METHYL-1,3-DINITROBENZENE(95192-64-6) 1H NMR [m.chemicalbook.com]

- 6. 3-Bromonitrobenzene(585-79-5) 1H NMR [m.chemicalbook.com]

- 7. PubChemLite - this compound (C6H3BrN2O4) [pubchemlite.lcsb.uni.lu]

The Lynchpin of Bioactive Scaffolds: An In-depth Technical Guide to 1-Bromo-3,5-dinitrobenzene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal (B13267) of chemical building blocks, 1-Bromo-3,5-dinitrobenzene emerges as a potent and versatile scaffold. Its unique electronic properties, conferred by the presence of two electron-withdrawing nitro groups and a reactive bromine atom, render it an ideal substrate for a variety of chemical transformations crucial in the construction of complex, biologically active molecules. This technical guide delves into the core applications of this compound in medicinal chemistry, providing detailed experimental protocols, quantitative biological data on its derivatives, and visualizations of relevant biological pathways and synthetic workflows.

Core Reactivity and Synthetic Applications

The chemical utility of this compound in medicinal chemistry is primarily centered around two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the two nitro groups activates the benzene (B151609) ring towards nucleophilic attack, facilitating the displacement of the bromide ion. This reactivity is fundamental to the synthesis of a diverse range of substituted dinitroaniline and diaryl ether derivatives. Furthermore, the carbon-bromine bond provides a handle for transition metal-catalyzed reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in modern pharmaceuticals.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of synthetic strategies employing this compound. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, leading to the formation of highly substituted aromatic compounds. This methodology is particularly valuable for the synthesis of N-aryl-3,5-dinitroanilines, a class of compounds that has been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are instrumental in the synthesis of complex molecular architectures from simple precursors.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester. This is a powerful tool for constructing biaryl scaffolds, which are prevalent in many kinase inhibitors and other therapeutic agents.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. It offers a direct and efficient route to N-aryl-3,5-dinitroanilines, which are key intermediates in the synthesis of various bioactive compounds.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound in medicinal chemistry is demonstrated through its application in the synthesis of molecules with potent biological activity. A prime example is the synthesis of dinitroaniline derivatives as antikinetoplastid agents.

Dinitroaniline Sulfanilamides as Antikinetoplastid Agents

Dinitroanilines have garnered significant interest as antiprotozoal agents due to their selective activity against the tubulin of these organisms.[1] Research into analogues of N¹-phenyl-3,5-dinitro-N⁴,N⁴-di-n-butylsulfanilamide has revealed potent activity against Trypanosoma brucei and Leishmania donovani, the causative agents of African trypanosomiasis and leishmaniasis, respectively.[1]

Quantitative Biological Data

The following table summarizes the in vitro biological activity of key dinitroaniline sulfanilamide (B372717) analogues.

| Compound | Leishmanial Tubulin Assembly IC50 (µM) | T. brucei brucei Growth IC50 (µM) | L. donovani Amastigote Growth IC50 (µM) | Vero Cell Toxicity IC50 (µM) |

| GB-II-150 (Dinitro) | 7.4 | 0.18 | 2.3 | 9.7 |

| Dicyano analogue | 6.6 | 0.26 | 4.4 | 16 |

Data sourced from: Synthesis, Biological Evaluation, and Molecular Modeling of 3,5-Substituted-N1-phenyl-N4, N4-di-n-butylsulfanilamides as Antikinetoplastid Antimicrotubule Agents.[1]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the dinitroaniline class of compounds is the inhibition of microtubule polymerization.[2] Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing a crucial role in cell division, motility, and intracellular transport. By binding to tubulin, the protein subunit of microtubules, dinitroaniline derivatives disrupt the dynamic instability of microtubules, leading to cell cycle arrest and ultimately apoptosis. This selective toxicity towards parasitic tubulin over mammalian tubulin forms the basis of their therapeutic potential.

Experimental Protocols

The following protocols are representative of the key synthetic transformations involving this compound and its analogues.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of an N-aryl-dinitroaniline derivative from a bromo-dinitrobenzene precursor and an aniline (B41778).

Materials:

-

This compound (or analogue) (1.0 mmol)

-

Substituted Aniline (1.2 mmol)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

Dimethylformamide (DMF) (10 mL)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of the bromo-dinitrobenzene (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add the substituted aniline (1.2 mmol) and potassium carbonate (2.0 mmol).[2]

-

Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).[2]

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]

-

Combine the organic layers and wash with brine (2 x 20 mL).[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-aryl-dinitroaniline.[2]

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-dinitrobenzene with an arylboronic acid.

Materials:

-

This compound (or analogue) (1.0 mmol)

-

Arylboronic Acid (1.5 mmol)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol)

-

Triphenylphosphine (B44618) (PPh₃) (0.04 mmol)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane/Water (4:1 mixture, 10 mL total)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

In a Schlenk tube, combine the bromo-dinitrobenzene (1.0 mmol), the arylboronic acid (1.5 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).[2]

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.[2]

-

Add the degassed 1,4-dioxane/water solvent mixture (10 mL).[2]

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.[2]

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).[2]

-

Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).[2]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.[2]

Synthetic Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis of a library of dinitroaniline derivatives from this compound and their subsequent biological screening.

Conclusion

This compound stands as a valuable and versatile building block in the medicinal chemist's toolkit. Its inherent reactivity, governed by the interplay of the bromo and dinitro substituents, provides access to a rich chemical space of potentially bioactive molecules. Through well-established synthetic methodologies such as Nucleophilic Aromatic Substitution and palladium-catalyzed cross-coupling, this seemingly simple starting material can be elaborated into complex scaffolds targeting a range of diseases. The successful development of dinitroaniline-based antiparasitic agents serves as a compelling testament to the enduring utility of this compound in the ongoing quest for novel therapeutics. As drug discovery continues to evolve, the strategic application of such fundamental building blocks will undoubtedly remain a critical component of innovation.

References

The Pivotal Role of 1-Bromo-3,5-dinitrobenzene in Advanced Dye Synthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of 1-bromo-3,5-dinitrobenzene and its critical role as an intermediate in the synthesis of high-performance dyes. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical pathways, experimental protocols, and quantitative data associated with the transformation of this versatile compound into vibrant and durable colorants, primarily for synthetic fibers.

Introduction: The Strategic Importance of this compound

This compound is a key aromatic compound characterized by a benzene (B151609) ring substituted with a bromine atom and two nitro groups at the 3 and 5 positions.[1][2] Its chemical structure, featuring electron-withdrawing nitro groups, makes the bromine atom susceptible to nucleophilic substitution, a cornerstone of many dye synthesis strategies. This compound serves as a crucial precursor in the production of various dyestuffs, particularly disperse dyes, which are essential for coloring hydrophobic fibers like polyester.[2][3] Beyond the realm of dyes, this compound also finds applications in the agrochemical and pharmaceutical industries.[2][4]

The journey from this compound to a functional dye typically involves its conversion into an amino derivative, which then acts as a diazo component in azo coupling reactions. A prime example of such a derivative is 2-bromo-4,6-dinitroaniline (B162937), a vital intermediate in the synthesis of commercially significant disperse dyes.[3][5][6]

Synthetic Pathways: From Intermediate to Azo Dye

The primary route to utilizing this compound in dye synthesis involves its transformation into an aniline (B41778) derivative, which can then be diazotized and coupled with a suitable aromatic compound to form an azo dye. The following sections delineate the key experimental stages.

Synthesis of the Key Amine Intermediate: 2-Bromo-4,6-dinitroaniline

While direct amination of this compound is not the primary route, the isomeric 2-bromo-4,6-dinitroaniline is a commercially important intermediate synthesized through the bromination of 2,4-dinitroaniline (B165453).[5] This compound serves as an excellent model to illustrate the subsequent steps in dye synthesis.

Experimental Protocol for the Synthesis of 2-Bromo-4,6-dinitroaniline:

A common laboratory-scale synthesis involves the bromination of 2,4-dinitroaniline. The reaction proceeds by suspending 2,4-dinitroaniline in water followed by the addition of bromine.[5]

Table 1: Physicochemical Properties of 2-Bromo-4,6-dinitroaniline

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrN₃O₄ | [3][5] |

| Molecular Weight | 262.02 g/mol | [3][5] |

| Appearance | Bright yellow powder | [5] |

| Melting Point | 151-153 °C | [6] |

| Solubility | Soluble in hot acetic acid, very soluble in hot alcohol and acetone. | [5] |

Spectroscopic Data for 2-Bromo-4,6-dinitroaniline:

-

¹H NMR (89.56 MHz, CDCl₃): δ 9.116 (s, 1H), 8.600 (s, 1H), 7.3 (br s, 2H, NH₂)

-

¹³C NMR: The carbon spectrum shows distinct signals corresponding to the aromatic carbons, with shifts influenced by the bromo and nitro substituents.

Azo Dye Synthesis via Diazotization and Coupling

The synthesized 2-bromo-4,6-dinitroaniline can then be utilized as the diazo component in the synthesis of azo dyes. This process involves two critical steps: diazotization and azo coupling.

Experimental Workflow: General Azo Dye Synthesis

Caption: General experimental workflow for the synthesis of an azo dye.

Detailed Experimental Protocol: Synthesis of a Disperse Dye

This protocol provides a general procedure for the synthesis of a disperse dye using an aromatic amine like 2-bromo-4,6-dinitroaniline.

-

Diazotization:

-

Dissolve the aromatic amine (e.g., 2-bromo-4,6-dinitroaniline) in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water.

-

Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate vessel, dissolve the coupling component (e.g., a phenol, naphthol, or an aromatic amine) in an appropriate solvent (e.g., aqueous sodium hydroxide (B78521) for phenols, or an acidic solution for amines).

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The pH may need adjustment to facilitate the coupling reaction.

-

The azo dye will precipitate from the solution.

-

-

Isolation and Purification:

-

Collect the precipitated dye by vacuum filtration.

-

Wash the crude dye thoroughly with cold water to remove any unreacted salts and acids.

-

Purify the dye by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

-

Dry the purified dye in a vacuum oven.

-

Quantitative Data and Characterization

The properties of the resulting dyes are highly dependent on the specific coupling component used. The following table provides a hypothetical example of the kind of data that would be collected for a newly synthesized disperse dye.

Table 2: Characterization Data for a Representative Disperse Dye

| Property | Value |

| Molecular Formula | C₁₆H₁₀BrN₅O₄ |

| Molecular Weight | 432.19 g/mol |

| Yield | 85% |

| Melting Point | 210-212 °C |

| Color | Deep Red |

| λmax (DMF) | 520 nm |

| FT-IR (KBr, cm⁻¹) | 3450 (N-H), 1620 (N=N), 1540, 1340 (NO₂) |

| ¹H NMR (DMSO-d₆, ppm) | δ 8.8 (s, 1H), 8.5 (d, 1H), 7.2-7.8 (m, Ar-H) |

Signaling Pathways and Logical Relationships

The synthesis of azo dyes from this compound (via its amino derivative) follows a well-defined logical progression of chemical reactions.

Reaction Pathway Diagram

Caption: Synthetic pathway from a precursor to an azo dye.

Conclusion

This compound and its derivatives, particularly 2-bromo-4,6-dinitroaniline, are indispensable intermediates in the synthesis of a wide array of azo dyes. The synthetic route, primarily involving diazotization and azo coupling, is a robust and versatile method for producing colorants with desirable properties for synthetic fibers. The continued exploration of different coupling components with these intermediates will undoubtedly lead to the development of novel dyes with enhanced performance characteristics, catering to the ever-evolving demands of the textile and materials science industries. This guide provides a foundational understanding of the synthesis and characterization of these important compounds, serving as a valuable resource for researchers in the field.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orientjchem.org [orientjchem.org]

- 3. scbt.com [scbt.com]

- 4. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-溴-4,6-二硝基苯胺 94% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Bromo-4,6-dinitroaniline(1817-73-8) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to 1-Bromo-3,5-dinitrobenzene for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, commercial availability, and synthetic applications of 1-Bromo-3,5-dinitrobenzene, with a focus on its utility as a precursor for biologically active compounds.

Introduction

This compound is a highly reactive aromatic compound that serves as a versatile building block in organic synthesis. Its utility is primarily derived from the presence of two strongly electron-withdrawing nitro groups positioned meta to a bromine atom. This arrangement significantly activates the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr), making it a valuable precursor for the synthesis of a wide array of derivatives. This technical guide provides a comprehensive overview of this compound, including its commercial availability, key chemical properties, and detailed experimental protocols for its application in the synthesis of biologically active molecules, particularly those targeting microtubule dynamics.

Commercial Suppliers and Physical Properties

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes key quantitative data for this compound.

| Property | Value | References |

| CAS Number | 18242-39-2 | [1][2][3] |

| Molecular Formula | C₆H₃BrN₂O₄ | [1][2][4] |

| Molecular Weight | 247.00 g/mol | [4][5] |

| Appearance | White to light yellow powder/crystal | [2][6][7] |

| Melting Point | 75-79 °C | [6][7] |

| Boiling Point | 309.3 °C at 760 mmHg | [6] |

| Purity | >97% to >98% (GC) | [1][2][7] |

| Solubility | Slightly soluble in water, soluble in methanol. | [6][8][9] |

| Storage | Room temperature, in a dry, tightly sealed container. | [1][6][9] |

Table 1: Physical and Chemical Properties of this compound.

The following is a non-exhaustive list of commercial suppliers:

-

AK Scientific, Inc.

-

Biosynth

-

ChemicalBook

-

CymitQuimica

-

Fisher Scientific (Thermo Scientific Chemicals)

-

Santa Cruz Biotechnology, Inc.

-

Tokyo Chemical Industry (TCI)

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. One common method involves the bromination of 1,3-dinitrobenzene (B52904).

Experimental Protocol: Bromination of 1,3-dinitrobenzene

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

1,3-dinitrobenzene

-

Concentrated sulfuric acid

-

N-bromosuccinimide (NBS)

-

Ice water

Procedure:

-

In a round-bottom flask, dissolve 1,3-dinitrobenzene in concentrated sulfuric acid.

-

Heat the mixture to 80-90°C.

-

Slowly add N-bromosuccinimide (NBS) in portions, maintaining the reaction temperature.

-

After the addition is complete, continue to stir the reaction mixture for a specified time (e.g., 30 minutes).

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice water to precipitate the product.

-

Collect the white precipitate by filtration, wash thoroughly with water, and dry to obtain this compound.

A similar procedure has been reported to yield the product in high purity.[4]

Applications in Drug Discovery and Development: Synthesis of Dinitroaniline Derivatives as Microtubule Inhibitors

A significant application of this compound in drug discovery is its use as a starting material for the synthesis of dinitroaniline derivatives. These compounds have been identified as potent inhibitors of microtubule polymerization, a key mechanism in the development of anti-cancer and anti-parasitic agents.[4][10][11]

Mechanism of Action: Microtubule Disruption by Dinitroanilines

Dinitroaniline herbicides and related compounds exert their biological effects by disrupting the formation and function of microtubules.[4][10][11] Microtubules are essential components of the cytoskeleton, involved in critical cellular processes such as cell division, motility, and intracellular transport.

The proposed mechanism involves the binding of the dinitroaniline compound to tubulin, the protein subunit that polymerizes to form microtubules. Specifically, these compounds are thought to bind to α-tubulin, preventing the assembly of tubulin dimers into microtubules.[5][6] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the M-phase (mitosis) and can ultimately trigger apoptosis (programmed cell death).

Experimental Protocol: Synthesis of N-substituted-3,5-dinitroanilines via Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the synthesis of dinitroaniline derivatives from this compound using a nucleophilic aromatic substitution reaction.

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline, piperidine, or a more complex amine relevant to a drug candidate)

-

A suitable solvent (e.g., ethanol, dimethylformamide (DMF))

-

A base (optional, e.g., potassium carbonate)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen solvent.

-

Add the amine nucleophile to the solution. An excess of the amine can be used. If the amine salt is used, a base like potassium carbonate may be required.

-

The reaction can be stirred at room temperature or heated (e.g., to 80°C) to increase the reaction rate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the reaction mixture is worked up by adding water and extracting with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

This general procedure can be adapted for a wide range of amine nucleophiles to generate a library of dinitroaniline compounds for biological screening.[1]

Conclusion

This compound is a readily available and highly useful reagent for medicinal chemists and drug development professionals. Its activated aromatic system allows for efficient synthesis of diverse compound libraries through nucleophilic aromatic substitution. Of particular importance is its role as a precursor to dinitroaniline derivatives, a class of compounds with proven activity as microtubule inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this compound in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Biological Evaluation, and Molecular Modeling of 3,5-Substituted-N1-phenyl-N4, N4-di-n-butylsulfanilamides as Antikinetoplastid Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 11. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 1-Bromo-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-dinitrobenzene is a highly activated aromatic compound extensively utilized in organic synthesis as a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two strongly electron-withdrawing nitro groups meta to the bromine atom significantly polarizes the carbon-bromine bond. This polarization renders the ipso-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. These characteristics make this compound a valuable building block for the synthesis of diverse molecular scaffolds in medicinal chemistry, materials science, and dye manufacturing.

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine atom. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The nitro groups play a crucial role in stabilizing the negative charge of this intermediate through resonance. In the subsequent, typically rapid, elimination step, the bromide ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Data Presentation

The following table summarizes quantitative data for representative SNAr reactions of this compound with various nucleophiles.

| Nucleophile | Product | Solvent | Reaction Conditions | Yield (%) |

| Piperidine (B6355638) | 1-(3,5-Dinitrophenyl)piperidine | DMF | Room Temperature, 4h | ~85-95 |

| Sodium Methoxide (B1231860) | 1-Methoxy-3,5-dinitrobenzene | Methanol (B129727) | Room Temperature, 1h | ~90-98 |

| Aniline (B41778) | N-(3,5-Dinitrophenyl)aniline | Methanol | Reflux, 30-45 min | ~70-85 |

| Phenol (with K₂CO₃) | 3,5-Dinitrophenyl phenyl ether | MeCN | Reflux, 20h | 60 |

| Thiophenol | 3,5-Dinitrophenyl phenyl sulfide | NMP | 80°C, 11h | 35-45 |

Experimental Protocols

Protocol 1: Synthesis of 1-(3,5-Dinitrophenyl)piperidine

Objective: To synthesize 1-(3,5-dinitrophenyl)piperidine via nucleophilic aromatic substitution of this compound with piperidine.

Materials:

-

This compound

-

Piperidine

-

Anhydrous Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 4.05 mmol) in anhydrous DMF (15 mL).

-

To the stirred solution, add piperidine (0.42 g, 4.86 mmol, 1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system).

-

Upon completion, pour the reaction mixture into ice-water (100 mL). A yellow precipitate will form.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

The crude product can be further purified by recrystallization from ethanol (B145695) to afford bright yellow crystals.

-

Dry the product under vacuum.

Protocol 2: Synthesis of 1-Methoxy-3,5-dinitrobenzene

Objective: To synthesize 1-methoxy-3,5-dinitrobenzene via nucleophilic aromatic substitution of this compound with sodium methoxide.

Materials:

-

This compound

-

Sodium metal

-

Anhydrous Methanol (MeOH)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Flame-dried round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol (20 mL).

-

Carefully add sodium metal (0.10 g, 4.45 mmol) in small pieces to the methanol to generate sodium methoxide in situ. Allow the sodium to react completely.

-

To the sodium methoxide solution, add this compound (1.0 g, 4.05 mmol) in one portion.

-

Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

-

Carefully quench the reaction by adding water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Protocol 3: Synthesis of N-(3,5-Dinitrophenyl)aniline

Objective: To synthesize N-(3,5-dinitrophenyl)aniline via nucleophilic aromatic substitution of this compound with aniline.

Materials:

-

This compound

-

Aniline

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

To a round-bottom flask, add this compound (1.0 g, 4.05 mmol) and methanol (20 mL).

-

Add aniline (0.45 g, 4.86 mmol, 1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux with stirring for 30-45 minutes.

-

Monitor the reaction by TLC. The product will be a colored solid.

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold methanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven.

Visualizations

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: General experimental workflow for SNAr of this compound.

Application Notes and Protocols: Suzuki Coupling Reaction of 1-Bromo-3,5-dinitrobenzene with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds.[1][2] This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide.[1][3] The substrate of interest, 1-Bromo-3,5-dinitrobenzene, is a highly electron-deficient aryl bromide. The two strongly electron-withdrawing nitro groups facilitate the rate-limiting oxidative addition step in the catalytic cycle, making this substrate particularly amenable to Suzuki coupling.[4] The resulting 3,5-dinitrobiphenyl derivatives are valuable intermediates in medicinal chemistry and materials science, serving as precursors for various pharmaceuticals and functional materials.[5][6][7] For instance, the dinitro functional groups can be readily reduced to diamines, which are versatile building blocks for synthesizing heterocyclic compounds and other complex molecular architectures.[8]

These application notes provide a general overview, reaction conditions, and a detailed protocol for the Suzuki coupling of this compound with various boronic acids.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Suzuki coupling reaction is dependent on several factors, including the choice of catalyst, ligand, base, and solvent system.[9] The following table summarizes illustrative conditions for the coupling of this compound with various arylboronic acids. The data is based on typical conditions for electron-deficient aryl bromides.

| Entry | Boronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 8 | 88-96 |

| 3 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (2) | - | K₃PO₄ (3) | DMF | 80 | 16 | 82-92 |

| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (4) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 80 | 12 | 80-90 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | CsF (3) | THF | 65 | 24 | 75-85 |

Note: The data in this table are illustrative and based on general procedures for similar substrates.[10][11] Optimization may be required for specific boronic acids.

Key Reaction Components

-

Palladium Catalyst : The choice of catalyst is critical. While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand often provide better results, especially for challenging substrates.[12][13]

-

Ligands : Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ can accelerate the oxidative addition and reductive elimination steps, improving reaction efficiency.[12][14]

-

Base : A base is required to activate the boronic acid for transmetalation.[14] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (CsF). The choice of base can depend on the solvent and the functional groups present in the reactants.[9]

-

Solvent : The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, toluene, THF, DMF) and water.[15] The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step. Anhydrous conditions can also be employed with certain bases like CsF.[13]

Visualized Experimental Workflow

The following diagram outlines the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. odp.library.tamu.edu [odp.library.tamu.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 7. Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Bromo-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-dinitrobenzene is a highly activated aryl halide commonly employed in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of two strongly electron-withdrawing nitro groups meta to the bromine atom significantly enhances the electrophilicity of the ipso-carbon, facilitating nucleophilic aromatic substitution (SNAr) reactions. This document provides detailed application notes, experimental protocols, and reaction data for the SNAr of this compound with various nucleophiles.

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The initial, rate-determining step involves the attack of a nucleophile on the carbon atom bearing the bromine, forming a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the two nitro groups. In the second, typically rapid step, the bromide ion is expelled, restoring the aromaticity of the ring and yielding the substituted product.

Data Presentation: SNAr Reaction Conditions and Yields

The following table summarizes various reported reaction conditions for the nucleophilic aromatic substitution of this compound with different nucleophiles.

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Sodium methoxide (B1231860) | Methanol (B129727) | - | 45 (reflux) | 2 | 56.3[1] |

| Phenol | Acetonitrile | K₂CO₃ | Not specified | 20 | 60[2] |

| Arenethiol | NMP or HMPA | Not specified | 20-80 | Not specified | 35-45[2] |

| 1,2,4-Triazole | Acetonitrile | Not specified | Not specified | 38 | 20 (product of nitro group replacement)[2] |

Experimental Protocols

Protocol 1: Synthesis of 1-Methoxy-3,5-dinitrobenzene via SNAr with Sodium Methoxide

This protocol details the procedure for the reaction of this compound with sodium methoxide in methanol.[1]

Materials:

-

This compound

-

Sodium metal

-

Anhydrous Methanol

-

1N Hydrochloric acid

-

Dichloromethane

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Preparation of Sodium Methoxide Solution: In a dry round-bottom flask under an inert atmosphere, dissolve sodium metal (1 g, 43.4 mmol) in anhydrous methanol to generate the sodium methoxide solution.

-

Reaction Setup: To the freshly prepared sodium methoxide solution, add this compound (8.7 g, 35.2 mmol).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 45°C) and maintain for 2 hours with vigorous stirring.

-

Workup: After 2 hours, cool the reaction mixture to room temperature. Neutralize the mixture with 50 mL of 1N hydrochloric acid solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phases three times with saturated brine solution and then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography (petroleum ether:dichloromethane = 5:1) to yield 1-methoxy-3,5-dinitrobenzene as a white powdery solid (4.6 g, 56.3% yield).[1]

Protocol 2: General Procedure for the Synthesis of N-Aryl-3,5-dinitroanilines via SNAr with Amines

This protocol provides a general method for the reaction of this compound with primary or secondary amines.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, piperidine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))

-

Base (e.g., Triethylamine, Potassium Carbonate, if necessary)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF).

-

Addition of Nucleophile: To the stirred solution, add the amine nucleophile (1.1-1.2 eq). If the amine salt is used, or if the amine is a weak nucleophile, a non-nucleophilic base (e.g., triethylamine, 1.5 eq) can be added.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80°C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-water. A precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual solvent and salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Caption: Experimental workflow for the SNAr reaction of this compound.

Caption: Logical relationship of the SNAr addition-elimination mechanism.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 1-Bromo-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This protocol focuses on the application of palladium catalysts for the Suzuki coupling of 1-bromo-3,5-dinitrobenzene with various arylboronic acids. The presence of two strongly electron-withdrawing nitro groups makes this compound an activated substrate for oxidative addition to the palladium catalyst, often facilitating the coupling reaction under relatively mild conditions. This application note provides an overview of common catalytic systems, a detailed experimental protocol, and illustrative data for the synthesis of 3,5-dinitrobiphenyl derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Data Presentation: Palladium-Catalyzed Suzuki Coupling of this compound with Arylboronic Acids

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. The data presented are illustrative and may require optimization for specific substrates and scales.

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene (B28343)/H₂O (4:1) | 90 | 12 | 92 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | 95 |

| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | DMF/H₂O (10:1) | 80 | 16 | 88 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 90 |

| 5 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (5:1) | 100 | 10 | 85 |

| 6 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | DMF/H₂O (10:1) | 85 | 18 | 89 |

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling Reaction

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe. The total solvent volume should be sufficient to ensure good stirring (typically a 0.1 to 0.5 M concentration of the limiting reagent).

-

Reaction Execution: Place the flask in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature (e.g., 90 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

-